![molecular formula C21H24N4O3 B2872356 N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide CAS No. 1104922-16-8](/img/structure/B2872356.png)
N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Research has explored the synthesis of compounds related to N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide, focusing on their potential biological activities. For example, compounds with similar structures have shown significant cytotoxic activities against colon tumors in mice, suggesting their potential in cancer therapy (Bu et al., 2001).
Spectral Characterization and Pharmacological Potential
- A study on the spectral characterization of related compounds has highlighted their pharmacological potential. The research delved into various organic reactions to synthesize these compounds, with future investigations planned to explore their pharmacological activities (Zaki et al., 2017).
Diuretic Properties
- Investigations into similar compound structures have analyzed their diuretic properties, comparing them with structurally related compounds (Ukrainets et al., 2008).
Antiallergy Activities
- Research has been conducted on the structural modification of related compounds, leading to prototypes with significant oral antiallergy activities. These studies help in understanding the structure-activity relationships crucial for developing effective antiallergy agents (Althuis et al., 1979); (Althuis et al., 1980).
Antibacterial and Antitubercular Activities
- Studies have also focused on synthesizing new analogues of related pyrimidine compounds and evaluating their antimicrobial and antitubercular activities. These findings contribute to the development of new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Enaminone Synthesis and Derivative Studies
- Research into the synthesis of 3-substituted-4-arylquinoline derivatives, related to the queried compound, has been conducted. This research explored converting acetyl functions into enaminones, leading to derivatives with potential pharmacological applications (Kumar & Vijayakumar, 2018).
Eigenschaften
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-17(18-20(28-14)23-13-24(2)21(18)27)19(26)22-10-6-12-25-11-5-8-15-7-3-4-9-16(15)25/h3-4,7,9,13H,5-6,8,10-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVJNYSRWDYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CN(C2=O)C)C(=O)NCCCN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)
![5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2872278.png)

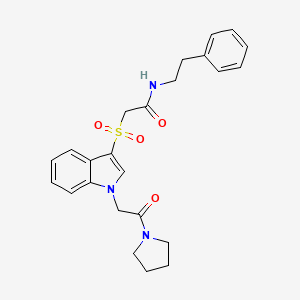
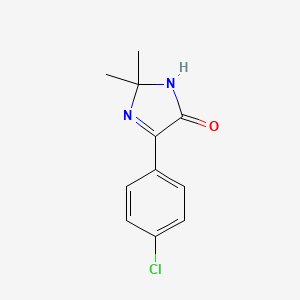
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)
![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)
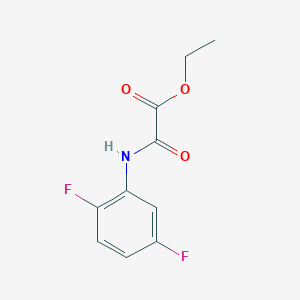
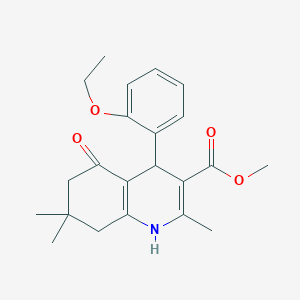
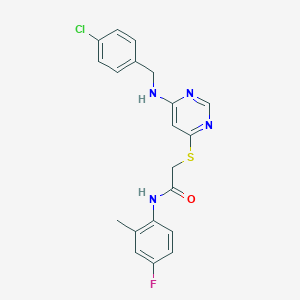

![2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)